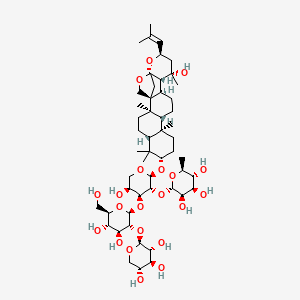

Jujuboside B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ジュジュボサイドB(JB)は、Zizyphus jujubaの種子から単離されたトリテルペノイド配糖体であり、ナツメヤシまたは紅棗としても知られています。この植物は、その様々な健康上の利点から、何世紀にもわたって伝統的な薬として使用されてきました。 JBは、抗炎症作用、抗血小板凝集作用、抗不安作用で知られています .

2. 製法

JBは、Zizyphus jujubaの種子から抽出することで得られます。特定の合成経路は広く文書化されていませんが、工業生産方法には、溶媒抽出、クロマトグラフィー、精製技術を使用して植物材料からJBを単離することが含まれます。

3. 化学反応解析

JBは、以下を含む様々な化学反応を起こします。

グリコシル化: JBは、グリコシド結合を含んでおり、これは切断または修飾され得ます。

加水分解: 配糖体部分は、加水分解されてアグリコンを生成します。

酸化と還元: JBは、酸化還元反応を起こす可能性があります。

置換: JBのトリテルペノイド構造は、置換反応に関与することができます。

一般的な試薬と条件は、特定の反応の種類によって異なります。例えば:

加水分解: 酸性条件(例えば、硫酸)は、グリコシド結合を切断することができます。

酸化: 過マンガン酸カリウムなどの酸化剤は、アグリコンを修飾することができます。

これらの反応で生成される主な生成物には、アグリコン誘導体と修飾された配糖体が含まれます。

4. 科学研究への応用

JBは、様々な科学分野で注目を集めています。

医学: JBの抗血小板作用は、心臓血管の健康に関連しています。

準備方法

JB can be obtained through extraction from Zizyphus jujuba seeds. While specific synthetic routes are not widely documented, industrial production methods involve isolating JB from the plant material using solvent extraction, chromatography, and purification techniques.

化学反応の分析

Structural Characteristics and Reactivity

JuB (C₅₂H₈₄O₂₁) features a triterpene aglycone core with multiple glycosidic bonds, including xylose and glucose moieties . These bonds are critical sites for enzymatic hydrolysis and fragmentation under analytical conditions.

Table 1: Key Structural Features of this compound

Enzymatic Hydrolysis and Biotransformation

JuB is a product of β-glucosidase-mediated hydrolysis of jujuboside A (JuA). Recombinant β-glucosidases from wild jujube (Ziziphus spinosa) catalyze this conversion under physiological conditions .

Table 2: Enzymatic Conversion of Jujuboside A to B

This reaction involves cleavage of a β-1,2-glycosidic bond, releasing glucose and forming JuB .

Antioxidant and Redox Reactions

JuB participates in redox reactions by scavenging reactive oxygen species (ROS). In LPS-stimulated macrophages, JuB reduces ROS levels by 58% (p < 0.01) and nitric oxide (NO) by 42% (p < 0.01) . Mechanistically, it enhances antioxidant enzymes:

-

Superoxide dismutase (SOD) : ↑1.8-fold

-

Catalase (CAT) : ↑1.5-fold

Ferroptosis Induction via Lipid Peroxidation

JuB induces ferroptosis in colorectal cancer (CRC) cells by modulating lipid peroxidation markers:

Table 3: Ferroptosis-Related Biochemical Changes

| Marker | Change vs. Control (40 µM JuB) | Role in Ferroptosis |

|---|---|---|

| ROS | ↑2.3-fold | Promotes oxidative stress |

| MDA | ↑1.9-fold | Lipid peroxidation byproduct |

| GSH | ↓65% | Depletes antioxidant defense |

| Fe²⁺ | ↑1.7-fold | Fenton reaction catalyst |

JuB downregulates SLC7A11 and GPX4 (ferroptosis inhibitors) by 60% and upregulates ACSL4 and TFR1 (ferroptosis promoters) by 2.1-fold .

Interaction with MAPK Signaling Pathway

JuB inhibits phosphorylation of MEK and ERK in CRC cells, reducing p-MEK/MEK and p-ERK/ERK ratios by 70% (p < 0.01) . This suppression is concentration-dependent, indicating direct modulation of kinase activity.

科学的研究の応用

Antioxidant and Anti-Inflammatory Properties

Research Findings:

Jujuboside B exhibits potent antioxidant and anti-inflammatory effects. A study conducted on RAW-264.7 macrophages demonstrated that this compound treatment modulated inflammatory responses induced by lipopolysaccharides (LPS). The compound significantly reduced nitric oxide and reactive oxygen species levels while enhancing the viability of treated cells. This suggests its potential use in managing inflammatory diseases by downregulating pro-inflammatory cytokines and restoring antioxidant enzyme levels .

| Parameter | Control | LPS Treatment | This compound Treatment |

|---|---|---|---|

| Cell Viability (%) | 100 | 60 | 85 |

| Nitric Oxide (µM) | 0 | 15 | 5 |

| ROS Levels (Relative) | 1 | 3 | 1.5 |

Anticancer Activity

Breast Cancer Research:

this compound has been shown to inhibit the proliferation of breast cancer cell lines, specifically MDA-MB-231 and MCF-7. The compound induces apoptosis through the NOXA pathway and promotes autophagy via the AMPK signaling pathway. In vitro studies indicated that this compound significantly decreased cell viability in a dose-dependent manner, with IC50 values of approximately 54.38 µM for MDA-MB-231 and 74.94 µM for MCF-7 .

Mechanism of Action:

The apoptosis induced by this compound is characterized by increased expression of cleaved PARP and caspase-3, which are markers of programmed cell death. Furthermore, this compound has also been reported to exert anti-leukemic effects by activating necroptosis pathways in leukemia cells .

| Cell Line | IC50 (µM) | Apoptotic Markers Increased |

|---|---|---|

| MDA-MB-231 | 54.38 | Cleaved PARP, Cleaved Caspase-3 |

| MCF-7 | 74.94 | Cleaved PARP, Cleaved Caspase-3 |

Anti-Angiogenic Effects

Inhibition of Angiogenesis:

Recent studies have highlighted the ability of this compound to suppress angiogenesis, a critical process in tumor growth. In vitro assays demonstrated that this compound inhibited the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). In vivo experiments further confirmed that this compound delayed tumor growth in colorectal cancer xenografts by targeting key signaling pathways involved in angiogenesis .

| Treatment Concentration (µM) | Migration Inhibition (%) |

|---|---|

| 10 | 20 |

| 30 | 50 |

| 100 | >90 |

Neuroprotective Effects

Cognitive Enhancement:

this compound has been studied for its potential neuroprotective effects, particularly in relation to sleep and cognitive function. Research indicates that co-administration with Jujuboside A can positively influence neurotransmitter levels associated with sleep regulation and cognitive performance .

作用機序

JBの作用機序には、分子標的との相互作用が含まれます。詳細はまだ調査中ですが、血小板凝集、炎症、不安に関連するシグナル伝達経路を調節すると考えられています。

6. 類似化合物の比較

JBのユニークさは、トリテルペノイド構造とグリコシド結合の特定の組み合わせにあります。類似の化合物には、天然物に見られる他のトリテルペノイドと配糖体が含まれます。

類似化合物との比較

JB’s uniqueness lies in its specific combination of triterpenoid structure and glycosidic bond. Similar compounds include other triterpenoids and glycosides found in natural products.

生物活性

Jujuboside B (JB), a saponin derived from the fruit of Ziziphus jujuba, has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes current research findings on the biological activity of JB, focusing on its mechanisms of action, therapeutic potential, and implications for treatment.

JB exhibits significant antitumor effects across various cancer cell lines. Research indicates that JB induces apoptosis (programmed cell death) and autophagy (cellular degradation process) in breast cancer cells, specifically MDA-MB-231 and MCF-7 lines. The induction of apoptosis is primarily mediated by the protein NOXA, while autophagy is linked to the activation of the AMPK signaling pathway .

In addition to breast cancer, JB has demonstrated anti-leukemic properties by activating necroptosis through the RIPK1/RIPK3/MLKL pathway . Furthermore, studies have shown that JB inhibits the proliferation of gastric cancer (AGS) and colorectal cancer (HCT-15) cell lines by promoting apoptosis mediated by p38/JNK signaling pathways .

In Vivo Studies

In vivo experiments using xenograft models have confirmed that JB can suppress tumor growth and angiogenesis, indicating its potential as a therapeutic agent in cancer treatment . Table 1 summarizes key findings from various studies regarding JB's antitumor effects.

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| He et al. (2021) | Breast Cancer | Induces apoptosis via NOXA | Inhibits cell proliferation |

| Jia et al. (2020) | Leukemia | Activates necroptosis via RIPK pathway | Reduces tumor growth |

| Xu et al. (2014) | Gastric Cancer | Promotes apoptosis via p38/JNK | Inhibits cell growth |

| Wang et al. (2022) | Colorectal Cancer | Suppresses angiogenesis | Decreases tumor size |

2. Neuroprotective Effects

JB also shows promise in neuroprotection, particularly against neurotoxic agents like 6-hydroxydopamine (6-OHDA), which is used to model Parkinson's disease. Studies reveal that JB can significantly rescue cell viability in SH-SY5Y and SK-N-SH neuronal cells exposed to 6-OHDA-induced toxicity . The protective effects are attributed to its ability to scavenge free radicals and modulate inflammatory responses.

Case Study: Neuroprotection Against 6-OHDA

A study assessed the effects of varying concentrations of JB on neuronal cell viability in the presence of 6-OHDA. Results indicated that at concentrations of 16 μM and above, JB effectively reversed cell viability loss, restoring it to approximately 75% in treated cells compared to controls .

3. Anti-inflammatory and Antioxidant Properties

JB has been shown to exert significant anti-inflammatory effects by modulating cytokine production and reducing oxidative stress. In RAW-264.7 macrophages stimulated with lipopolysaccharide (LPS), JB treatment resulted in decreased levels of nitric oxide and pro-inflammatory cytokines, highlighting its potential for treating inflammatory diseases .

Summary of Anti-inflammatory Effects

Table 2 summarizes the antioxidant and anti-inflammatory activities observed with JB.

| Study | Cell Type | Treatment | Outcome |

|---|---|---|---|

| Alharbi et al. (2021) | RAW-264.7 Macrophages | LPS + this compound | Reduced inflammatory cytokines |

| Zhang et al. (2022) | Neuronal Cells | 6-OHDA + this compound | Increased cell viability |

特性

CAS番号 |

55466-05-2 |

|---|---|

分子式 |

C52H84O21 |

分子量 |

1045.2 g/mol |

IUPAC名 |

(2S,3R,4R,5R,6R)-2-[(2S,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,4S,7R,9S,13R,17S,18S,20R)-18-hydroxy-4,8,8,12,18-pentamethyl-20-(2-methylprop-1-enyl)-21,23-dioxahexacyclo[18.2.1.01,17.03,16.04,13.07,12]tricosan-9-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C52H84O21/c1-22(2)15-52-20-50(8,63)42-24-9-10-30-48(6,25(24)16-51(42,73-52)21-66-52)13-11-29-47(4,5)31(12-14-49(29,30)7)69-45-41(72-44-38(62)35(59)32(56)23(3)67-44)39(27(55)19-65-45)70-46-40(36(60)34(58)28(17-53)68-46)71-43-37(61)33(57)26(54)18-64-43/h15,23-46,53-63H,9-14,16-21H2,1-8H3/t23-,24?,25?,26-,27-,28-,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40-,41-,42+,43+,44+,45+,46+,48+,49?,50+,51-,52+/m1/s1 |

InChIキー |

GFOFQZZEGDPXTG-ZHUYPZMKSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

異性体SMILES |

C[C@@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@@H](CO[C@H]2O[C@H]3CCC4([C@@H]5CCC6[C@H]7[C@@](C[C@]8(OC[C@]7(O8)CC6[C@@]5(CC[C@H]4C3(C)C)C)C=C(C)C)(C)O)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(C5(CCC4C3(C)C)C)CC78C6C(CC(O7)(OC8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

ピクトグラム |

Irritant |

同義語 |

jujuboside B |

製品の起源 |

United States |

Q1: What are the primary pharmacological effects of Jujuboside B?

A1: this compound exhibits a variety of pharmacological effects, including:

- Sedative and hypnotic: JB demonstrates significant potential in treating insomnia and anxiety. Research suggests it interacts with the serotonergic and GABAergic systems in the hypothalamus, influencing sleep regulation. []

- Antitumor: Studies indicate that JB can induce apoptosis (programmed cell death) and autophagy (cellular self-degradation) in various cancer cell lines, including those of the stomach, colon, and breast. [, ]

- Anti-platelet aggregation: JB exhibits potent inhibitory effects on platelet aggregation induced by various agonists, including collagen, thrombin, arachidonic acid (AA), and ADP. This suggests a potential role in preventing cardiovascular diseases associated with platelet hyperaggregation. []

- Anti-inflammatory: JB can suppress the production of inflammatory cytokines (signaling molecules) and reduce inflammatory responses in various models. [, ]

- Hypoglycemic: Research suggests that JB, along with other saponins, can improve hyperglycemia by enhancing glucose consumption and modulating enzyme activity in insulin-resistant liver cells. []

Q2: How does this compound interact with cellular targets to exert its effects?

A2: this compound interacts with a range of cellular targets, influencing various signaling pathways:

- HMGB1 Modulation: JB can block the release of High Mobility Group Box Protein 1 (HMGB1), a protein mediating inflammatory responses, from endothelial cells. This inhibition reduces inflammation and protects against vascular permeability. []

- Apoptosis Induction: JB induces apoptosis in cancer cells through multiple pathways, including the extrinsic pathway involving FasL (Fas ligand) and caspase-8 activation. It also activates stress-activated protein kinases like p38 and JNK, contributing to its pro-apoptotic effects. []

- AMPK Activation: JB can activate the AMPK (AMP-activated protein kinase) signaling pathway, a crucial regulator of energy metabolism. This activation contributes to its hypoglycemic effects in insulin-resistant cells. [, ]

Q3: Does this compound demonstrate selectivity for specific cell types or tissues?

A3: While research on JB's selectivity is ongoing, some studies suggest specific targeting:

- Vascular Endothelial Cells: JB demonstrates a clear impact on vascular endothelial cells, influencing nitric oxide (NO) production, calcium influx, and HMGB1 release. [, ]

- Brain Cells: Studies suggest that JB can cross the blood-brain barrier and influence neuronal activity, supporting its traditional use as a sedative and hypnotic agent. [, ]

Q4: What is the chemical structure and molecular formula of this compound?

A: this compound is a triterpenoid saponin. Its molecular formula is C58H94O26, and its structure consists of a jujubogenin aglycone (non-sugar portion) attached to a chain of sugar molecules. [, ]

Q5: What spectroscopic data is available for this compound?

A5: Various spectroscopic techniques have been employed to characterize JB:

- Mass Spectrometry (MS): MS analysis reveals a characteristic [M−H]- ion peak at m/z 1043, confirming its molecular weight. [, ]

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy provide detailed structural information, revealing the presence of specific functional groups and confirming the sugar moieties attached to the aglycone. [, ]

- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups in JB, including hydroxyl groups, double bonds, and glycosidic linkages. [, ]

Q6: What analytical methods are used to quantify this compound in plant material and biological samples?

A6: Several analytical techniques are commonly employed for JB quantification:

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV), evaporative light scattering detector (ELSD), and mass spectrometry (MS), is widely used to separate and quantify JB in complex matrices. [, , , , , ]

- Ultra-Performance Liquid Chromatography (UPLC): UPLC offers enhanced separation efficiency and sensitivity compared to traditional HPLC. It is increasingly utilized in combination with MS for faster and more precise JB quantification. [, , , ]

- Micellar Electrokinetic Capillary Chromatography (MECC): MECC is a separation technique based on differential migration of analytes in a capillary filled with a micellar solution under an applied electric field. It provides a rapid and efficient alternative for JB analysis. []

Q7: How is the quality of this compound assured during its extraction and formulation?

A7: Quality control of JB involves various measures:

- Standardized Extraction Procedures: Implementing standardized extraction procedures, such as those optimized through response surface methodology, ensures consistent yields and purity of JB. []

- Analytical Method Validation: Rigorous validation of analytical methods employed for JB quantification ensures accuracy, precision, and specificity of measurements. [, ]

- Stability Testing: Evaluating the stability of JB under various storage conditions (temperature, humidity, light) is crucial for determining its shelf life and ensuring product quality. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。